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Introduction
LDS-751 is a cell-permeant, far-red fluorescent nucleic acid stain increasingly utilized in flow

cytometry for the analysis of cellular populations.[1][2] Its unique spectral properties, including

a large Stokes shift, make it a valuable tool in multicolor immunophenotyping and other

complex cellular assays.[2] While excitable by the common 488 nm blue laser, its peak

excitation is closer to 543 nm, with a long-wavelength emission maximum around 712 nm.[3][4]

This document provides a detailed protocol for the use of LDS-751 in flow cytometry, including

considerations for live and fixed cell staining, compensation strategies, and data interpretation.

Principle of Staining
LDS-751 exhibits a significant increase in fluorescence quantum yield upon binding to nucleic

acids, with an approximate 20-fold enhancement when bound to double-stranded DNA

(dsDNA).[1][3] In viable, nucleated cells, studies have shown that LDS-751 preferentially

accumulates in mitochondria due to their high membrane potential, rather than staining the

nuclear DNA.[5] Depolarization of the mitochondrial membrane leads to a dramatic reduction in

LDS-751 fluorescence.[5] However, in fixed and permeabilized cells, or in cells with

compromised membrane integrity (non-viable cells), LDS-751 can readily access and stain

nuclear DNA.[6][7] This characteristic allows for its use in discriminating nucleated cells from

anucleated cells like red blood cells and for identifying dead cells in a sample.[3][7]
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Data Presentation
The following table summarizes the key quantitative data for the use of LDS-751 in flow

cytometry applications.

Parameter Value Notes

Excitation Wavelength (Peak) ~543 nm[2][3]

Can be efficiently excited by a

488 nm or 532 nm laser line.[3]

[4]

Emission Wavelength (Peak) ~712 nm[2][3]
Detected in a far-red channel

(e.g., 695/40 nm filter).[4]

Molecular Weight 471.98 g/mol [3]

Solvents for Stock Solution DMSO or ddH₂O[3][6]

Recommended Stock Solution

Concentration

5-10 mM (in DMSO)[3] or 10

mg/mL (in ddH₂O)[6]

Store at -20°C, protected from

light. Avoid repeated freeze-

thaw cycles.[6]

Recommended Working

Concentration

1-10 µM for live cells[3] or 10

µg/mL for fixed cells[6]

Optimal concentration should

be determined empirically for

each cell type and application.

Incubation Time
15-60 minutes for live cells[3]

or 1-5 minutes for fixed cells[6]

Incubation Temperature
Room Temperature or 4°C[6]

[8]

Experimental Protocols
I. Staining of Live Suspension Cells
This protocol is suitable for identifying nucleated cells and assessing mitochondrial membrane

potential.

Materials:
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LDS-751 Stock Solution (e.g., 5 mM in DMSO)

Phosphate Buffered Saline (PBS) or other suitable buffer (e.g., Hanks' Balanced Salt

Solution with 1% BSA)[6]

Cell suspension of interest

Flow cytometer

Procedure:

Cell Preparation: Adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL in your

desired buffer.

Staining: Add LDS-751 working solution to the cell suspension to achieve a final

concentration between 1-10 µM.[3] Titration is recommended to determine the optimal

concentration for your specific cell type and instrument.

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[3]

Washing (Optional): Centrifuge the cells at 300-400 x g for 5 minutes and resuspend in fresh

buffer. This step can help reduce background fluorescence.

Data Acquisition: Analyze the samples on a flow cytometer, exciting with a 488 nm or 561 nm

laser and collecting the emission in a far-red channel (e.g., using a 695/40 or similar filter).

II. Staining of Fixed and Permeabilized Cells
This protocol is designed for nuclear DNA staining in fixed cells, often in conjunction with

intracellular antibody staining.

Materials:

LDS-751 Stock Solution

PBS

Fixation Buffer (e.g., 3.7% formaldehyde in PBS)[6]
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Permeabilization Buffer (e.g., 0.2% Triton X-100 in PBS)[6]

Cell suspension

Procedure:

Cell Fixation: Centrifuge cells and resuspend in fixation buffer. Incubate for 10 minutes at

room temperature.[6]

Washing: Wash the cells twice with PBS.[6]

Permeabilization: Resuspend the cell pellet in permeabilization buffer and incubate for 5

minutes at room temperature.[6]

Washing: Wash the cells three times with PBS.[6]

Staining: Resuspend the cells in 1 mL of LDS-751 working solution (e.g., 10 µg/mL in PBS)

and incubate for 1-5 minutes at room temperature, protected from light.[6]

Washing: Wash the cells twice with PBS.[6]

Data Acquisition: Resuspend the cells in PBS and analyze on a flow cytometer.

Mandatory Visualization
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LDS-751 Staining and Flow Cytometry Workflow
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Caption: Workflow for live and fixed cell staining with LDS-751.
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Considerations and Best Practices
Viability: In live cell preparations, LDS-751's mitochondrial staining is dependent on

membrane potential.[5] Therefore, a bright LDS-751 signal is indicative of healthy, polarized

mitochondria. Dead or dying cells with depolarized mitochondria will show reduced LDS-751
staining. However, because it can stain the nucleus of membrane-compromised cells, it is

not a conventional live/dead stain like Propidium Iodide or Calcein-AM.[7] For unambiguous

viability assessment, a dedicated viability dye is recommended.

Compensation: Due to its broad emission spectrum, LDS-751 can cause spectral spillover

into neighboring channels, particularly those used for detectors like APC or Alexa Fluor 700.

[9][10] It is crucial to prepare single-stained compensation controls for LDS-751 to accurately

calculate and apply compensation.[11][12] This will ensure that the fluorescence detected in

other channels is not due to spillover from LDS-751.

Multicolor Panels: When designing multicolor panels, be mindful of the potential for LDS-751
to decrease the fluorescence intensity of other fluorochromes, such as FITC, especially in

granulocytes.[7] It is advisable to use a spectra viewer to assess potential overlaps and to

run comprehensive controls, including fluorescence-minus-one (FMO) controls, to set

accurate gates.[12]

Alternative Leukocyte Identification: While LDS-751 can be used to distinguish leukocytes

from red blood cells, studies have shown that using a pan-leukocyte marker like CD45 may

provide more accurate and reliable identification, especially in mouse whole blood.[7][13]

Light Sensitivity: LDS-751 is sensitive to light, and all incubation steps should be performed

in the dark to prevent photobleaching.[6] Samples should be analyzed as soon as possible

after staining.

By following these detailed protocols and considering the specific properties of LDS-751,

researchers can effectively incorporate this versatile dye into their flow cytometry workflows for

robust and reproducible cellular analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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